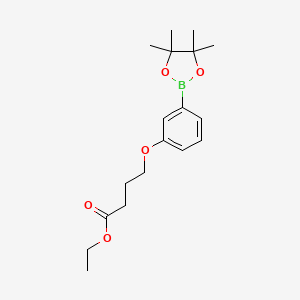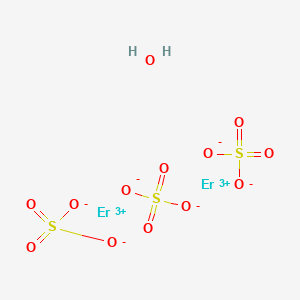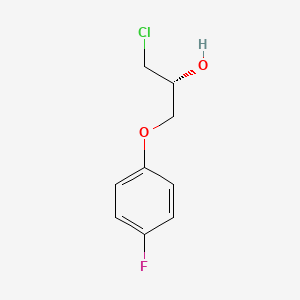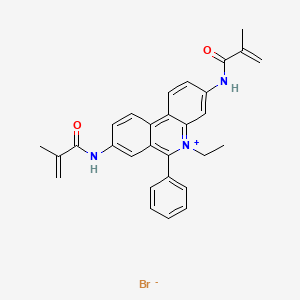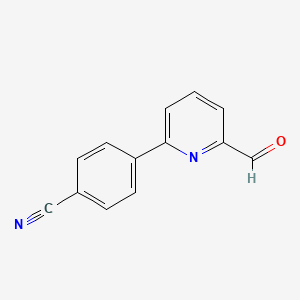
(4-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid
説明
“(4-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid” is a chemical compound with the molecular formula C16H19BO4 . It has a molecular weight of 286.13 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string for this compound is COCCc1ccc (OCc2ccc (cc2)B (O)O)cc1 . This indicates that the compound contains a boronic acid group attached to a phenyl ring, which is further connected to another phenyl ring through a methoxyethyl and phenoxy bridge .
Physical And Chemical Properties Analysis
“(4-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid” is a solid compound . Its molecular weight is 286.13 . The compound’s InChI key is LZLHTPXZVHZUQB-UHFFFAOYSA-N .
科学的研究の応用
Drug Design and Delivery
This compound is considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy . The boronic acid moiety can be used to create prodrugs that release active agents in the presence of elevated glucose levels, making it potentially useful for targeting diabetic complications or tumors.
Organic Synthesis
In organic chemistry, phenylboronic acids are pivotal in various coupling reactions. The subject compound can be utilized in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds .
Biological Studies
The compound has been studied for its effects on biological systems. For instance, it has shown potential as an inhibitor against fungal appressorium formation, which is crucial for plant pathogenesis . This suggests its use in agricultural research to develop fungicides or study plant-pathogen interactions.
Neutron Capture Therapy
As a boron carrier, this compound can be used in boron neutron capture therapy (BNCT), a targeted radiotherapy technique for treating cancer. The boron is delivered to a tumor site and then irradiated with neutrons, causing localized radiation damage .
Synthesis of Fluorescent Probes
The compound has been used in the synthesis of phenyl boronic acid (PBA) containing BODIPY dyes, which are fluorescent tools for tethering the glycan domain of antibodies . These probes can be used in various bioimaging and diagnostic applications.
作用機序
Target of Action
Boronic acids and their derivatives are known to be used in the suzuki–miyaura cross-coupling reaction , which is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, the boronic acid compound interacts with its targets through a process called transmetalation . This process involves the transfer of an organic group from boron to a metal, such as palladium . The reaction conditions are generally mild and tolerant of various functional groups .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, in which this compound participates, is a key step in the synthesis of many organic compounds . The products of this reaction can be involved in various biochemical pathways, depending on their specific structures and properties.
Pharmacokinetics
It’s important to note that boronic pinacol esters, a class of compounds related to boronic acids, have been found to be susceptible to hydrolysis, especially at physiological ph . This could potentially affect the bioavailability of the compound.
Result of Action
As a participant in the suzuki–miyaura cross-coupling reaction, this compound contributes to the formation of new carbon–carbon bonds . This can lead to the synthesis of a wide variety of organic compounds, which can have diverse effects at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the rate of hydrolysis of boronic pinacol esters . Additionally, the Suzuki–Miyaura cross-coupling reaction, in which this compound is involved, requires specific reaction conditions, including the presence of a palladium catalyst and a base .
特性
IUPAC Name |
[4-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BO4/c1-20-11-10-13-4-8-16(9-5-13)21-12-14-2-6-15(7-3-14)17(18)19/h2-9,18-19H,10-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLHTPXZVHZUQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)COC2=CC=C(C=C2)CCOC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584614 | |
| Record name | (4-{[4-(2-Methoxyethyl)phenoxy]methyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid | |
CAS RN |
870779-00-3 | |
| Record name | (4-{[4-(2-Methoxyethyl)phenoxy]methyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-((4'-(2-Methoxyethyl)phenoxy)methyl)phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



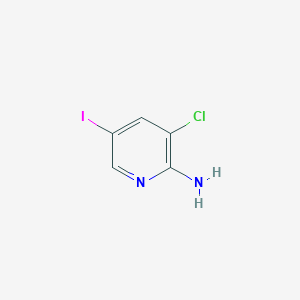


![2,3-Difluoro-1-methoxy-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene](/img/structure/B1602422.png)
